Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly used as a reagent in organic synthesis and has been found to have potential therapeutic properties. In
Mechanism Of Action
The exact mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that this compound induces cell death in cancer cells through the activation of caspase-dependent apoptosis pathways. Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing DNA damage.
Biochemical And Physiological Effects
Studies have shown that Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has several biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes involved in the metabolism of cancer cells. Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has also been found to induce oxidative stress in cancer cells, leading to cell death.
Advantages And Limitations For Lab Experiments
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a useful reagent in organic synthesis and has potential therapeutic properties. However, there are limitations to its use in lab experiments. This compound is highly reactive and can be toxic, making it difficult to handle. Additionally, the exact mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is not fully understood, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research involving Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate. One area of interest is the development of new synthetic methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate and its potential therapeutic applications. Other future directions include exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in scientific research and cancer therapy. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate to form ethyl 3,5-dimethylpyrazole-4-carboxylate. This intermediate is then reacted with hydrazine hydrate to form Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has been extensively used in scientific research as a reagent in organic synthesis. This compound has also been found to have potential therapeutic properties, particularly in the field of cancer research. Studies have shown that Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate has anti-tumor activity and can induce cell death in cancer cells.
properties
CAS RN |
104249-53-8 |
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Product Name |
Methyl 3-hydrazinyl-5-isopropyl-1H-pyrazole-4-carboxylate |
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-hydrazinyl-5-propan-2-yl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-4(2)6-5(8(13)14-3)7(10-9)12-11-6/h4H,9H2,1-3H3,(H2,10,11,12) |
InChI Key |
PASDFQAWUGHBNS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NN1)NN)C(=O)OC |
Canonical SMILES |
CC(C)C1=C(C(=NN1)NN)C(=O)OC |
synonyms |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(1-methylethyl)-,methylester |
Origin of Product |
United States |
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